molecular formula C9H8BrIO2 B3009593 Ethyl 5-Bromo-2-iodobenzoate CAS No. 450412-27-8

Ethyl 5-Bromo-2-iodobenzoate

Cat. No.: B3009593
CAS No.: 450412-27-8
M. Wt: 354.969
InChI Key: JWUQSSZXGVRFDZ-UHFFFAOYSA-N
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Description

Ethyl 5-Bromo-2-iodobenzoate is a useful research compound. Its molecular formula is C9H8BrIO2 and its molecular weight is 354.969. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Phosphine Oxide Reactions : Ethyl esters derived from halobenzoic acids, including those related to Ethyl 5-Bromo-2-iodobenzoate, have been used in catalyst-free phosphine oxide reactions. For instance, Jablonkai and Keglevich (2015) demonstrated that these esters could be produced in water under microwave irradiation, yielding phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Synthetic Chemistry

  • Antagonist Synthesis : In the synthesis of thromboxane receptor antagonists, 3-bromo-5-iodobenzoic acid, a compound related to this compound, was utilized. This involved a regioselective Heck cross-coupling strategy as described by W. and Mason (1998) (W. & Mason, 1998).

  • Heterocyclic Compounds Synthesis : In the creation of [1,2,3]Triazolo[1,5-a]quinoline, a reaction involving a related compound, methyl 2-azido-5-bromobenzoate, was used, as reported by Pokhodylo and Obushak (2019) (Pokhodylo & Obushak, 2019).

  • Antipsychotic Agents Synthesis : this compound-like compounds were used in synthesizing potential antipsychotic agents, as explored by Högberg et al. (1990) (Högberg, Ström, Hall, & Ögren, 1990).

Fungicidal Applications

  • Fungitoxicity : Related compounds like ethyl 4-bromo-3,5-dinitrobenzoate have shown significant antifungal activity, as researched by Lehtonen, Summers, and Carter (1972) (Lehtonen, Summers, & Carter, 1972).

Pharmacological Applications

  • Monoamine Oxidase Inhibitors : Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates), similar to this compound, were synthesized for studying their monoamine oxidase inhibitory properties, as Misra, Dwivedi, and Parmar (1980) investigated (Misra, Dwivedi, & Parmar, 1980).

  • Bioactivity of Hydrazide-Hydrazones : A study by Popiołek et al. (2020) synthesized hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid to assess their cytotoxicity and antimicrobial activity, which highlights the potential pharmacological applications of compounds similar to this compound (Popiołek et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Ethyl 5-Bromo-2-iodobenzoate is a chemical compound with the molecular formula C9H8BrIO2 Compounds like this are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction .

Mode of Action

Bromo and iodo groups on the benzene ring of the compound can potentially undergo various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution . These reactions involve the interaction of the compound with its targets, leading to changes in the molecular structure.

Biochemical Pathways

It’s worth noting that bromo and iodo groups on the benzene ring can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .

Pharmacokinetics

Factors such as its molecular weight (35497 g/mol) and its physical form (solid) can influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the type of reaction it’s involved in and the molecules it interacts with. As a reagent in organic synthesis, its primary effect would be the transformation of target molecules into new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature , and it should be kept in a dark place, sealed in dry conditions . These conditions help maintain the stability of the compound, ensuring its efficacy when used in reactions.

Biochemical Analysis

Biochemical Properties

It is known that this compound can undergo aminocarbonylation in the presence of amine nucleophiles, leading to the production of various 5-carboxamide and 5-glyoxylamide derivatives . This suggests that Ethyl 5-Bromo-2-iodobenzoate may interact with enzymes and proteins that facilitate these reactions.

Cellular Effects

Given its role in the production of 5-carboxamide and 5-glyoxylamide derivatives , it may influence cellular processes related to these compounds.

Molecular Mechanism

The molecular mechanism of this compound involves the aminocarbonylation process. In this reaction, the compound loses a hydrogen atom to form a succinimidyl radical, which then reacts with nitrogen nucleophiles to produce 5-carboxamide and 5-glyoxylamide derivatives . This suggests that this compound may bind to biomolecules and influence gene expression through these reactions.

Metabolic Pathways

Given its ability to undergo aminocarbonylation , it may interact with enzymes or cofactors involved in this process.

Properties

IUPAC Name

ethyl 5-bromo-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUQSSZXGVRFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-iodo-benzoic acid (25.0 g, 76.47 mol) was dissolved in CH2Cl2 (75 ml) at room temperature. Oxalyl chloride (14.5 ml, 152.94 mmol) was added and the mixture was stirred at 40° C. for 30 minutes. The mixture was allowed to cool to room temperature and EtOH (6.69 ml, 114.71 mmol) was added. The mixture was concentrated under reduced pressure to give 27.2 g (quantitative) of 5-bromo-2-iodo-benzoic acid ethyl ester as a yellow crystalline solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.69 mL
Type
reactant
Reaction Step Three

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